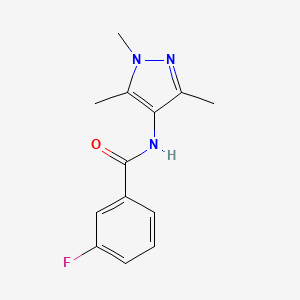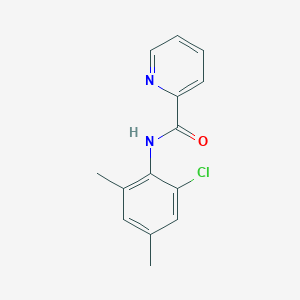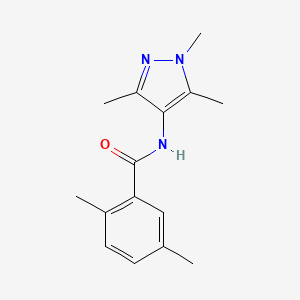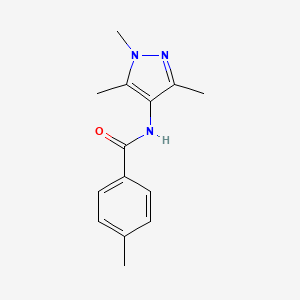
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide, also known as IPP or Ispronicline, is a chemical compound that belongs to the class of pyridine carboxamides. IPP has been extensively studied for its potential therapeutic applications in various medical conditions, including Alzheimer's disease, schizophrenia, and addiction.
Wissenschaftliche Forschungsanwendungen
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-(2-propan-2-ylphenyl)pyridine-2-carboxamide acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive function, learning, and memory. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and addiction.
Wirkmechanismus
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. Activation of this receptor by N-(2-propan-2-ylphenyl)pyridine-2-carboxamide leads to the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in cognitive function, learning, and memory.
Biochemical and Physiological Effects:
Studies have shown that N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has a number of biochemical and physiological effects. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction. However, the exact mechanisms by which N-(2-propan-2-ylphenyl)pyridine-2-carboxamide produces these effects are still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. Additionally, N-(2-propan-2-ylphenyl)pyridine-2-carboxamide has been extensively studied and its mechanism of action is well understood, making it a useful tool for investigating the role of the α4β2 nicotinic acetylcholine receptor in various medical conditions. However, one limitation of using N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in lab experiments is its potential for off-target effects, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. One area of interest is the development of more selective α4β2 nicotinic acetylcholine receptor agonists, which may have fewer off-target effects than N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide in various medical conditions, including Alzheimer's disease, schizophrenia, and addiction. Finally, more research is needed to fully understand the biochemical and physiological effects of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide and its mechanism of action at the molecular level.
Synthesemethoden
The synthesis of N-(2-propan-2-ylphenyl)pyridine-2-carboxamide involves the reaction of 2-bromopyridine with 2-isopropylphenylamine in the presence of a palladium catalyst. The resulting product is then treated with acetic anhydride to form N-(2-propan-2-ylphenyl)pyridine-2-carboxamide. This method has been reported to have a yield of over 80% and is considered to be a relatively simple and efficient process.
Eigenschaften
IUPAC Name |
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(2)12-7-3-4-8-13(12)17-15(18)14-9-5-6-10-16-14/h3-11H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFVKUQZSUEALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-propan-2-ylphenyl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

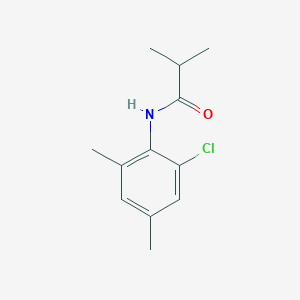
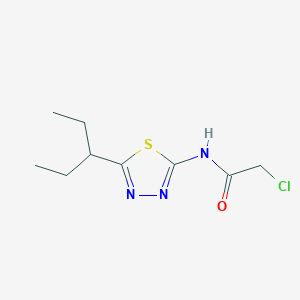
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)
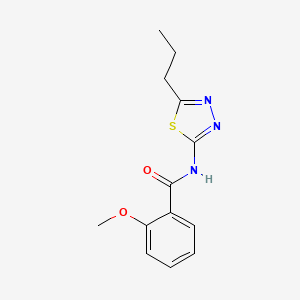
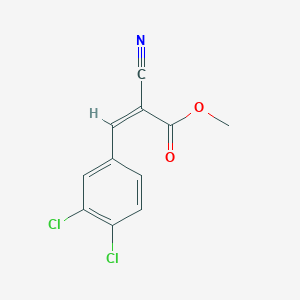
![3-bromo-N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B7458910.png)

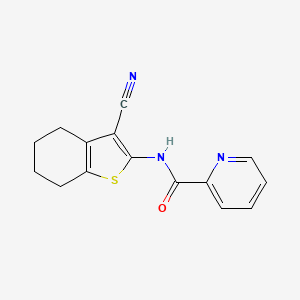
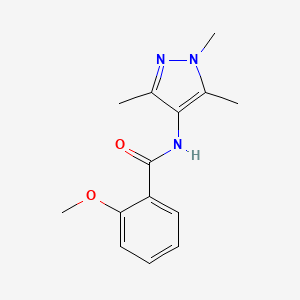
![2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7458937.png)
